molecular formula C17H13FN2OS B15098690 (5Z)-5-(3-fluorobenzylidene)-2-[(4-methylphenyl)amino]-1,3-thiazol-4(5H)-one

(5Z)-5-(3-fluorobenzylidene)-2-[(4-methylphenyl)amino]-1,3-thiazol-4(5H)-one

Cat. No.: B15098690
M. Wt: 312.4 g/mol
InChI Key: UIMDFKNBCMIBJZ-GDNBJRDFSA-N
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Description

(5Z)-5-(3-fluorobenzylidene)-2-[(4-methylphenyl)amino]-1,3-thiazol-4(5H)-one is a synthetic organic compound that belongs to the thiazolone family. This compound is characterized by its unique structure, which includes a thiazolone ring substituted with a 3-fluorobenzylidene group and a 4-methylphenylamino group. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-5-(3-fluorobenzylidene)-2-[(4-methylphenyl)amino]-1,3-thiazol-4(5H)-one typically involves the condensation of 3-fluorobenzaldehyde with 2-aminothiazole derivatives under specific reaction conditions. The reaction is often carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, and a suitable solvent like ethanol or methanol. The reaction mixture is usually heated to reflux for several hours to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Additionally, purification techniques like recrystallization or column chromatography would be employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

(5Z)-5-(3-fluorobenzylidene)-2-[(4-methylphenyl)amino]-1,3-thiazol-4(5H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the fluorine atom can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding sulfoxides or sulfones.

    Reduction: Formation of reduced thiazolone derivatives.

    Substitution: Formation of substituted thiazolone derivatives with different functional groups.

Scientific Research Applications

(5Z)-5-(3-fluorobenzylidene)-2-[(4-methylphenyl)amino]-1,3-thiazol-4(5H)-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of (5Z)-5-(3-fluorobenzylidene)-2-[(4-methylphenyl)amino]-1,3-thiazol-4(5H)-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

  • (5Z)-5-(3-chlorobenzylidene)-2-[(4-methylphenyl)amino]-1,3-thiazol-4(5H)-one
  • (5Z)-5-(3-bromobenzylidene)-2-[(4-methylphenyl)amino]-1,3-thiazol-4(5H)-one
  • (5Z)-5-(3-iodobenzylidene)-2-[(4-methylphenyl)amino]-1,3-thiazol-4(5H)-one

Uniqueness

The presence of the fluorine atom in (5Z)-5-(3-fluorobenzylidene)-2-[(4-methylphenyl)amino]-1,3-thiazol-4(5H)-one imparts unique chemical properties, such as increased lipophilicity and metabolic stability, compared to its chloro, bromo, and iodo analogs. These properties can enhance its biological activity and make it a valuable compound for further research and development.

Properties

Molecular Formula

C17H13FN2OS

Molecular Weight

312.4 g/mol

IUPAC Name

(5Z)-5-[(3-fluorophenyl)methylidene]-2-(4-methylphenyl)imino-1,3-thiazolidin-4-one

InChI

InChI=1S/C17H13FN2OS/c1-11-5-7-14(8-6-11)19-17-20-16(21)15(22-17)10-12-3-2-4-13(18)9-12/h2-10H,1H3,(H,19,20,21)/b15-10-

InChI Key

UIMDFKNBCMIBJZ-GDNBJRDFSA-N

Isomeric SMILES

CC1=CC=C(C=C1)N=C2NC(=O)/C(=C/C3=CC(=CC=C3)F)/S2

Canonical SMILES

CC1=CC=C(C=C1)N=C2NC(=O)C(=CC3=CC(=CC=C3)F)S2

Origin of Product

United States

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